1,1,3-Triethoxypentane
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Overview
Description
1,1,3-Triethoxypentane is an organic compound with the molecular formula C11H24O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of three ethoxy groups attached to a pentane backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxypentane can be synthesized through the reaction of pentane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the triethoxy compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triethoxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
1,1,3-Triethoxypentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxypentane involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
1,1,1-Triethoxypentane: Similar in structure but with different positioning of ethoxy groups.
1,1,3-Triethoxypropane: A shorter chain analog with similar reactivity.
1,1,3-Triethoxybutane: Another analog with a different carbon chain length.
Uniqueness: 1,1,3-Triethoxypentane is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various applications .
Properties
CAS No. |
39595-61-4 |
---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,1,3-triethoxypentane |
InChI |
InChI=1S/C11H24O3/c1-5-10(12-6-2)9-11(13-7-3)14-8-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
PWKMTQDJPIKIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
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